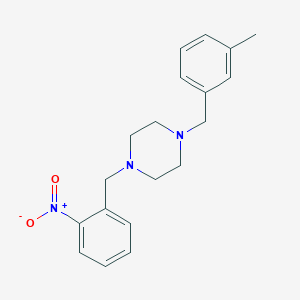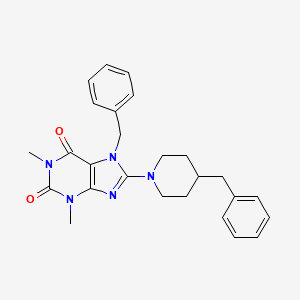![molecular formula C18H26N6O3S B10882039 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyethyl)piperidine-1-carbothioamide](/img/structure/B10882039.png)
4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyethyl)piperidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyethyl)piperidine-1-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a piperidine ring, and multiple methoxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyethyl)piperidine-1-carbothioamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrazole intermediate.
Introduction of Methoxy Groups: The methoxy groups are usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring or the carbothioamide group, potentially leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Products may include piperidine derivatives with reduced tetrazole or carbothioamide groups.
Substitution: Products may include various substituted piperidine or tetrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a biochemical probe. Its ability to interact with various biological targets could make it useful in studying enzyme functions or signaling pathways.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of the tetrazole ring, which is known to mimic carboxylate groups, might make it a candidate for drug development, particularly in targeting enzymes or receptors.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism by which 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyethyl)piperidine-1-carbothioamide exerts its effects would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid
- [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile
Uniqueness
Compared to similar compounds, 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyethyl)piperidine-1-carbothioamide is unique due to the presence of the piperidine ring and the carbothioamide group. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H26N6O3S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-(2-methoxyethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C18H26N6O3S/c1-25-11-8-19-18(28)23-9-6-14(7-10-23)24-21-17(20-22-24)13-4-5-15(26-2)16(12-13)27-3/h4-5,12,14H,6-11H2,1-3H3,(H,19,28) |
Clé InChI |
LQJRTICJOSLKMR-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(=S)N1CCC(CC1)N2N=C(N=N2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


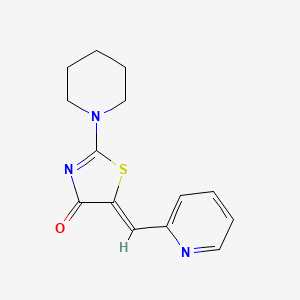
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide](/img/structure/B10881971.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881985.png)
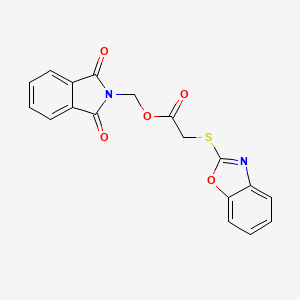
![7-benzyl-2-[(2-methylphenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10882001.png)
![N~2~-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B10882007.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B10882011.png)
![1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10882013.png)
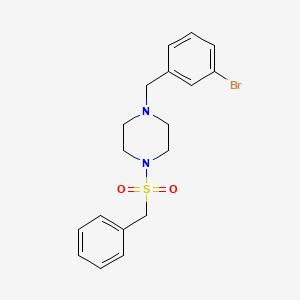

![methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882026.png)
